molecular formula C12H11NO3 B2546298 (2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one CAS No. 507227-92-1

(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one

Cat. No. B2546298
CAS RN: 507227-92-1
M. Wt: 217.224
InChI Key: RILSEHNFNGMDTL-UHFFFAOYSA-N
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Description

The compound (2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one is a derivative of cyclopentanone, which is a five-membered cyclic ketone. The structure of this compound includes a nitrophenyl group attached to the cyclopentanone ring through a methylene bridge. This type of compound is of interest in organic chemistry due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of this compound, they do provide insight into related chemical structures and their synthesis. For example, the synthesis of cyclopentane-1,3-dione derivatives is explored as a novel isostere for the carboxylic acid functional group . This suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound, with modifications to introduce the nitrophenyl group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclopentanone ring, which is a common motif in organic chemistry. The papers provided discuss the properties of cyclopentane-1,3-diones and the stereoselective synthesis of cyclopentane derivatives , indicating the importance of stereochemistry and electronic effects in such molecules. These factors would also be relevant to the molecular structure analysis of the compound .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating methylene bridge. The papers do not directly address the reactivity of this specific compound, but the study of cyclopentane-1,3-diones and cyclopentane derivatives provides a foundation for understanding how such substituents can affect chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its functional groups and molecular geometry. The presence of the nitro group would likely contribute to the compound's acidity, polarity, and potential for forming hydrogen bonds. The cyclopentanone ring could confer rigidity to the molecule, affecting its boiling point and solubility. The studies on cyclopentane-1,3-diones and cyclopentane derivatives suggest that such compounds can exhibit a range of properties, which would be relevant to the analysis of the compound's behavior in different environments.

Scientific Research Applications

Ethylene-Cyclopentane Copolymers

Research by Pragliola et al. (2013) focuses on ethylene-1,2-cyclopentane copolymers, obtained by copolymerization of ethylene and 1,3-butadiene. These copolymers, containing methylene-1,2-cyclopentane units, exhibit varied thermal properties and are compared with other ethylene copolymers. This study contributes to the understanding of the structural and thermal behavior of copolymers involving cyclopentane units (Pragliola et al., 2013).

Nitrocyclopentane Synthesis

Ghera et al. (1993) explored the synthesis of nitrocyclopentanes using a tandem [3+2]-annulation process. This method effectively produces nitro-substituted methylenecyclopentanes, highlighting a chemical pathway to derive nitrocyclopentane compounds, which may include derivatives of (2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one (Ghera, Yechezkel & Hassner, 1993).

Stereoselective Cyclopentane Syntheses

Krief et al. (1996) demonstrated the stereoselective synthesis of 2-ethyl-1-methyl-1-phenyl cyclopentane with high control over stereogenic centers. This research provides insights into the precise synthesis methods of cyclopentane derivatives, potentially applicable to this compound (Krief, Kenda, Maertens & Remacle, 1996).

H₂ Storage Material

Luo et al. (2013) studied 3-methyl-1,2-BN-cyclopentane for hydrogen storage applications. This research, focusing on the thermal stability and viscosity of cyclopentane derivatives, could have implications for the storage properties of similar compounds like this compound (Luo et al., 2013).

Fragrance Material Review

Scognamiglio et al. (2012) conducted a review of 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one, focusing on its use as a fragrance ingredient. While this specific compound is different from this compound, the review provides a broader understanding of the use of cyclopentanone derivatives in fragrance materials (Scognamiglio, Jones, Letizia & Api, 2012).

Synthesis of Chromanes

Korotaev et al. (2017) focused on synthesizing novel 2,3,4-trisubstituted chromanes using cyclopentane derivatives. This synthesis method, utilizing cyclopentane units, offers insights into the chemical manipulation of cyclopentanones, relevant to the synthesis of this compound (Korotaev, Kutyashev, Barkov & Sosnovskikh, 2017).

Arylidene Polymers

Research by Abd-Alla and El-Shahawy (1992) on arylidene polymers, specifically poly[2,5-bis(3-nitrobenzylidene)-cyclopentanone sulphide], provides insights into the polymerization of cyclopentanone derivatives. This study contributes to the understanding of the polymer chemistry of compounds similar to this compound (Abd-Alla & El-Shahawy, 1992).

properties

IUPAC Name

(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12-6-2-4-10(12)7-9-3-1-5-11(8-9)13(15)16/h1,3,5,7-8H,2,4,6H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILSEHNFNGMDTL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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